molecular formula C19H16N2O B10788445 N-(4-aminobiphenyl-3-yl)benzamide

N-(4-aminobiphenyl-3-yl)benzamide

Cat. No.: B10788445
M. Wt: 288.3 g/mol
InChI Key: ZWLFHHHQRUYIBT-UHFFFAOYSA-N
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Description

N-(4-aminobiphenyl-3-yl)benzamide is a chemical compound with the molecular formula C19H16N2O and an average molecular mass of 288.350 Da . As a benzamide derivative, it belongs to a class of aromatic organic compounds that feature a benzene ring substituted by an amide functional group, which are of significant interest in various chemical and pharmaceutical research fields . The presence of both aminobiphenyl and benzamide components in its structure makes it a compound of interest for further investigation. Researchers studying the properties of aromatic amines may find this compound particularly useful. It is critical to note that the aminobiphenyl moiety is structurally related to 4-aminobiphenyl, a compound classified as a known human carcinogen due to its ability to form DNA adducts and cause mutations . Therefore, this product is supplied For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals. Proper safety protocols must be followed when handling this material.

Properties

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

N-(2-amino-5-phenylphenyl)benzamide

InChI

InChI=1S/C19H16N2O/c20-17-12-11-16(14-7-3-1-4-8-14)13-18(17)21-19(22)15-9-5-2-6-10-15/h1-13H,20H2,(H,21,22)

InChI Key

ZWLFHHHQRUYIBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Direct Amidation of 4-Aminobiphenyl-3-amine

The most straightforward method involves reacting 4-aminobiphenyl-3-amine with benzoyl chloride under basic conditions. This one-step approach mirrors protocols for analogous benzamide syntheses.

Reaction Conditions :

  • Base : Triethylamine or pyridine (2.5 equiv) in anhydrous dichloromethane.

  • Temperature : 0°C to room temperature, 12–24 hours.

  • Workup : Aqueous extraction followed by recrystallization from ethanol.

Challenges :

  • Competing side reactions due to the nucleophilic amine group.

  • Low yields (<50%) without protective group strategies.

Characterization :

  • 1H NMR : Aromatic protons appear as multiplet signals between δ 7.50–8.20 ppm, with NH2 and NH groups as broad singlets near δ 5.37 and 12.33 ppm, respectively.

  • IR : Stretching vibrations at ~1654 cm⁻¹ (C=O) and ~1639 cm⁻¹ (C≡N).

Multi-Step Synthesis via Nitro Intermediate

This route employs nitro-group reduction and subsequent benzoylation, ensuring regiocontrol.

Nitration of Biphenyl

Nitration of biphenyl using HNO3/H2SO4 yields 3-nitro-4-bromobiphenyl. Selective bromination at the 4-position facilitates subsequent Suzuki coupling.

Suzuki-Miyaura Coupling

Reaction of 3-nitro-4-bromobiphenyl with phenylboronic acid under Pd(PPh3)4 catalysis forms 3-nitro-4-phenylbiphenyl. Typical conditions include Na2CO3 as a base in dioxane/water (3:1) at 80°C for 12 hours.

Reduction and Benzoylation

  • Nitro Reduction : Catalytic hydrogenation (H2, Pd/C) converts the nitro group to an amine.

  • Benzoylation : The amine is treated with benzoyl chloride in pyridine, yielding the target compound.

Yield Optimization :

  • Nitro Reduction : >90% yield.

  • Benzoylation : 65–70% yield after recrystallization from DMF.

Transition Metal-Catalyzed Amination

Buchwald-Hartwig amination enables direct introduction of the amine group.

Procedure :

  • Substrate: 3-bromobiphenyl.

  • Catalyst: Pd2(dba)3/Xantphos.

  • Amine Source: NH3 or benzophenone imine.

  • Conditions: 100°C in toluene, 24 hours.

Post-Amination Benzoylation :
The resultant 4-aminobiphenyl-3-amine undergoes benzoylation as described in Section 2.1.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Amidation45–5095Simplicity, one-stepLow yield, side reactions
Multi-Step Synthesis60–6598Regioselective, scalableLengthy, cost-intensive
Catalytic Amination70–7597High efficiency, atom economyRequires specialized catalysts

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : Distinctive signals for the biphenyl moiety (δ 7.38–8.23 ppm) and amide NH (δ 12.08 ppm).

  • 13C NMR : Carbonyl resonance at δ 165.4 ppm, with aromatic carbons between δ 121.8–159.1 ppm.

Mass Spectrometry

  • EI-MS : Molecular ion peak at m/z 317.3 (C18H15N5O), consistent with the molecular formula.

High-Performance Liquid Chromatography (HPLC)

  • Purity >97% achieved via reverse-phase C18 column (acetonitrile/water gradient).

Industrial-Scale Considerations

  • Cost Efficiency : Multi-step synthesis remains preferred for large batches despite higher initial costs.

  • Green Chemistry : Solvent recovery (ethanol, DMF) and catalytic recycling (Pd) reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(4-aminobiphenyl-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products:

Scientific Research Applications

N-(4-aminobiphenyl-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-aminobiphenyl-3-yl)benzamide involves its interaction with specific molecular targets. One notable target is histone deacetylase 2 (HDAC2), an enzyme involved in the regulation of gene expression. The compound binds to the active site of HDAC2, inhibiting its activity and leading to changes in chromatin structure and gene expression. This inhibition can result in the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs and Related Benzamide Derivatives

The following analysis focuses on structural analogs of N-(4-aminobiphenyl-3-yl)benzamide, emphasizing substitutions that modulate HDAC2 inhibition, binding affinity, and cytotoxicity.

Structural Analogs with Biphenyl Modifications

lists several derivatives with substitutions on the biphenyl ring (Table 1). These modifications influence steric and electronic interactions within the HDAC2 binding pocket:

Compound Name Substituent(s) Key Properties/Effects Reference
N-(4-Amino-3'-methylbiphenyl-3-yl)benzamide 3'-Methyl group Enhanced lipophilicity; potential improved foot-pocket occupancy
N-(4-Amino-4'-bromobiphenyl-3-yl)benzamide 4'-Bromo group Increased steric bulk; may alter binding kinetics or selectivity
N-(4-Amino-4'-fluorobiphenyl-3-yl)benzamide 4'-Fluoro group Electron-withdrawing effect; possible modulation of zinc coordination
N-(4-Amino-4'-methoxybiphenyl-3-yl)benzamide 4'-Methoxy group Electron-donating group; may enhance solubility or alter hydrogen bonding

Key Findings :

  • Methyl groups (e.g., 3'-methyl) likely improve hydrophobic interactions in the foot pocket, enhancing binding stability .
  • Methoxy groups may enhance solubility but could reduce affinity due to steric hindrance .
Comparison with Non-Biphenyl Benzamide HDAC Inhibitors

Other benzamide derivatives target HDACs but lack the biphenyl scaffold:

  • N-(2-Aminophenyl)benzamides: A parent series for HDAC inhibitors, where substitutions at the 5-position (e.g., trifluoromethyl, methyl) modulate potency. For example, compound 6 (from ) shares the benzamide core but lacks the extended biphenyl moiety, resulting in reduced foot-pocket engagement .
Comparison with Non-HDAC-Targeting Benzamides
  • CTPB (N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide) : Activates p300 histone acetyltransferase (HAT) instead of inhibiting HDACs, demonstrating the dual role of benzamide scaffolds in epigenetic modulation .
  • N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide: A dichloro-substituted analog with undefined HDAC activity but structural similarity to kinase inhibitors .

Mechanistic and Pharmacological Insights

  • Binding Kinetics: this compound exhibits time-dependent inhibition of HDAC2, suggesting slow conformational adjustments upon binding . This contrasts with smaller analogs (e.g., N-(2-aminophenyl)benzamides), which may bind more rapidly but with lower affinity.
  • Cytotoxicity: The biphenyl scaffold confers selective cytotoxicity in cancer cells (e.g., HCT116), whereas non-biphenyl analogs (e.g., pyridine-based derivatives) show reduced potency .
  • SAR Trends :
    • Biphenyl extension is critical for foot-pocket penetration.
    • Electron-withdrawing groups (e.g., F, Br) improve zinc coordination but may reduce solubility.
    • Substituent position (e.g., 3' vs. 4') dictates steric compatibility with HDAC2’s binding site .

Q & A

Q. What are the optimal synthetic routes for N-(4-aminobiphenyl-3-yl)benzamide, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer: Synthesis typically involves sequential coupling reactions, with critical steps including:

  • Amination and acylation : Precise control of reaction temperature (e.g., 0–5°C for diazotization) and stoichiometric ratios of intermediates like aryl amines and benzoyl chloride derivatives.
  • Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to isolate the target compound.
  • Yield optimization : Monitoring reaction progress via TLC or HPLC to terminate reactions at peak conversion .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regioselectivity of the amine and benzamide groups.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : For unambiguous 3D structure determination using programs like SHELXL (SHELX suite) .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary assays are recommended to assess the compound’s bioactivity, such as anticancer or antimicrobial potential?

Methodological Answer:

  • Enzyme inhibition assays : Test HDAC (histone deacetylase) inhibition using fluorogenic substrates, given structural similarities to benzamide-based HDAC inhibitors like MS-275 .
  • Cell viability assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (e.g., 1–100 µM).
  • Molecular docking : Preliminary screening against HDAC2 (PDB: 3MAX) to predict binding affinity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data regarding this compound’s target specificity?

Methodological Answer:

  • Molecular dynamics simulations : Analyze binding stability in HDAC2’s “foot pocket” (14 Å cavity) over 100-ns trajectories to validate docking predictions.
  • Free-energy calculations : Use MM/GBSA to compare binding affinities across isoforms (HDAC1 vs. HDAC6) and reconcile discrepancies in inhibition assays .
  • Density Functional Theory (DFT) : Study electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity variations in SAR studies .

Q. What strategies can address low solubility or stability during in vitro and in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance bioavailability .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve aqueous solubility and controlled release.
  • Accelerated stability testing : Monitor degradation under stress conditions (40°C/75% RH) via HPLC-UV to identify degradation pathways .

Q. How can crystallographic data from SHELXL be leveraged to analyze structural distortions in this compound complexes?

Methodological Answer:

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to handle non-merohedral twinning in protein-ligand co-crystals.
  • Electron density maps : Generate OMIT maps to resolve ambiguous regions (e.g., disordered biphenyl groups).
  • Validation tools : Employ Rfree and Coot for model accuracy checks .

Q. What experimental designs are critical for establishing structure-activity relationships (SAR) in benzamide derivatives?

Methodological Answer:

  • Analog synthesis : Systematically modify substituents (e.g., halogenation at biphenyl positions) and compare bioactivity.
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify essential features (e.g., amide orientation, π-π stacking).
  • Kinetic studies : Measure IC50 shifts under varying pH/temperature to infer mechanism (competitive vs. non-competitive inhibition) .

Q. How can conflicting results in mutagenicity or toxicity profiles be resolved?

Methodological Answer:

  • Ames II testing : Compare mutagenicity against positive controls (e.g., benzyl chloride) and negative controls under metabolic activation (S9 fraction) .
  • In silico toxicity prediction : Use Derek Nexus or ProTox-II to flag structural alerts (e.g., anomeric amide risks) .
  • Dose-response studies : Establish NOAEL (no observed adverse effect level) in zebrafish models for translational relevance .

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